1,4-Bis(4-bromobutoxy)benzene 1,4-Bis(4-bromobutoxy)benzene
Brand Name: Vulcanchem
CAS No.: 66619-91-8
VCID: VC4121999
InChI: InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2
SMILES: C1=CC(=CC=C1OCCCCBr)OCCCCBr
Molecular Formula: C14H20Br2O2
Molecular Weight: 380.11 g/mol

1,4-Bis(4-bromobutoxy)benzene

CAS No.: 66619-91-8

Cat. No.: VC4121999

Molecular Formula: C14H20Br2O2

Molecular Weight: 380.11 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(4-bromobutoxy)benzene - 66619-91-8

CAS No. 66619-91-8
Molecular Formula C14H20Br2O2
Molecular Weight 380.11 g/mol
IUPAC Name 1,4-bis(4-bromobutoxy)benzene
Standard InChI InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2
Standard InChI Key KTOGCLNNHBUUOX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCCCBr)OCCCCBr
Canonical SMILES C1=CC(=CC=C1OCCCCBr)OCCCCBr

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,4-bis(4-bromobutoxy)benzene typically involves a nucleophilic substitution reaction between resorcinol (1,4-dihydroxybenzene) and 1,4-dibromobutane under alkaline conditions. A representative procedure includes:

  • Reaction Setup: Resorcinol (1.0 equiv.) and potassium carbonate (2.0 equiv.) are stirred in acetone at 60°C for 15 minutes.

  • Alkylation: 1,4-Dibromobutane (2.1 equiv.) is added, and the mixture is refluxed for 7 hours.

  • Workup: The product is extracted with chloroform, washed with water and brine, dried over Na₂SO₄, and purified via column chromatography (CHCl₃:hexane = 1:9).

  • Crystallization: Recrystallization from methanol yields colorless crystals .

Key Reaction Parameters:

ParameterValue
Temperature60°C
SolventAcetone
CatalystK₂CO₃
Yield~70% (crude)

Industrial Considerations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency in scaled-up processes. The use of dichloroethane as a solvent improves selectivity for the 1,4-regioisomer .

Molecular and Crystalline Structure

Structural Features

X-ray crystallography reveals:

  • Symmetry: The molecule exhibits inversion symmetry, with the benzene ring and bromobutoxy chains lying in the same plane .

  • Conformation: The 4-bromobutoxy chain adopts an extended antiperiplanar conformation, as evidenced by torsion angles (C5–O1–C4–C3 = −179.55°, O1–C4–C3–C2 = −176.29°) .

  • Packing: Weak C–H···π interactions (2.84 Å) stabilize a herringbone arrangement in the crystal lattice .

Crystallographic Data:

ParameterValue
Space groupP2₁/n
Unit cell (Å)a = 9.0845, b = 5.3436, c = 15.3509
Density (g/cm³)1.702

Physicochemical Properties

Basic Properties

PropertyValueSource
Molecular weight380.11 g/mol
Melting pointNot reported
Boiling pointNot reported
Density1.702 g/cm³
Refractive indexNot reported

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting .

  • Reactivity: The bromine atoms serve as leaving groups, enabling Suzuki couplings and nucleophilic substitutions .

Applications in Materials Science

Electroluminescent Materials

1,4-Bis(4-bromobutoxy)benzene is a precursor for soluble electroluminescent polymers used in organic light-emitting diodes (OLEDs). Its derivatives form π-conjugated systems with tunable emission wavelengths .

Pillararene Synthesis

The compound is critical in synthesizing co-pillar[3+2]arenes, macrocycles with applications in supramolecular chemistry:

  • Functionalization: Bromine substituents allow post-synthetic modifications (e.g., quaternization with trimethylamine) .

  • Host-Guest Chemistry: Modified pillararenes exhibit high binding affinity for dicarboxylic acids (Ka ≈ 10³–10⁴ M⁻¹) .

Example Derivative:

CompoundApplication
Trimethylammonium-functionalized pillarareneWater-soluble host for drug delivery
ParameterValueSource
Hazard codesXi (Irritant)
Safety phrasesS37/39, S26
RIDADRNon-hazardous

Recent Research Developments

Constitutional Isomers in Supramolecular Chemistry

Co-cyclization of 1,4-bis(4-bromobutoxy)benzene with 1,4-dimethoxybenzene yields constitutional isomers of pillararenes. HPLC analysis shows a 3:1 ratio for tetra-bromo vs. hexa-bromo isomers, influencing their stacking patterns and host-guest dynamics .

Halogen-Bonded Assemblies

In the solid state, bromine atoms participate in halogen bonding (Br···Br = 3.45 Å), forming supramolecular dimers or polymers. These structures have potential in crystal engineering .

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